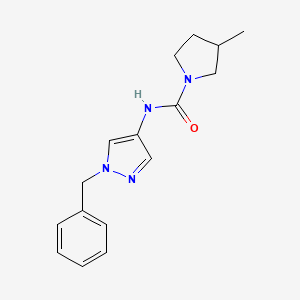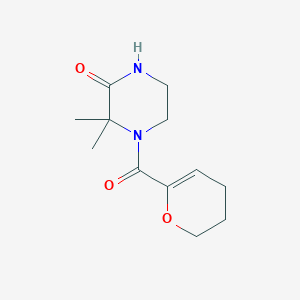
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids and has a molecular weight of 1419.53552 g/mol. It has been shown to have a wide range of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving overall health.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta), which are involved in tissue repair and regeneration. BPC-157 also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects on the body, including:
1. Promoting tissue repair and regeneration
2. Reducing inflammation
3. Stimulating angiogenesis
4. Promoting collagen synthesis
5. Inhibiting osteoclast activity
6. Stimulating osteoblast activity
7. Promoting myoblast proliferation and differentiation
8. Reducing oxidative stress
9. Promoting the growth of new blood vessels
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue repair and regeneration. This makes it a valuable tool for studying the mechanisms underlying tissue repair and regeneration. However, one limitation of using BPC-157 in lab experiments is its relatively short half-life, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
There are several areas where future research on BPC-157 could be focused. Some potential future directions include:
1. Investigating the mechanisms underlying the anti-inflammatory effects of BPC-157
2. Studying the effects of BPC-157 on neurological function and neurodegenerative diseases
3. Investigating the potential use of BPC-157 in the treatment of cancer
4. Studying the effects of BPC-157 on cardiovascular function and disease
5. Investigating the potential use of BPC-157 in the treatment of autoimmune diseases
6. Studying the effects of BPC-157 on bone density and osteoporosis
7. Investigating the potential use of BPC-157 in the treatment of chronic pain
In conclusion, BPC-157 is a synthetic peptide that has shown promise for its potential therapeutic applications in a wide range of medical conditions. It has been extensively studied for its ability to promote tissue repair and regeneration, reduce inflammation, and improve overall health. Future research on BPC-157 could focus on investigating its mechanisms of action and exploring its potential use in the treatment of various diseases and conditions.
Synthesemethoden
BPC-157 is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and purification. BPC-157 can also be synthesized using recombinant DNA technology, which involves the expression of the peptide in a bacterial or mammalian cell culture.
Wissenschaftliche Forschungsanwendungen
BPC-157 has been extensively studied for its potential therapeutic applications in a wide range of medical conditions. Some of the areas where BPC-157 has shown promise include:
1. Wound Healing: BPC-157 has been shown to promote wound healing by stimulating angiogenesis and collagen synthesis.
2. Bone Healing: BPC-157 has been shown to promote bone healing by stimulating osteoblast activity and inhibiting osteoclast activity.
3. Muscle Healing: BPC-157 has been shown to promote muscle healing by stimulating myoblast proliferation and differentiation.
4. Gut Healing: BPC-157 has been shown to promote gut healing by reducing inflammation and promoting the growth of new blood vessels.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-7-8-19(10-13)16(21)18-15-9-17-20(12-15)11-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOPURYGZNIGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide](/img/structure/B7585649.png)
![1-[2-(spiro[2H-indole-3,1'-cyclopropane]-1-carbonyl)phenyl]ethanone](/img/structure/B7585650.png)



![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)



![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
